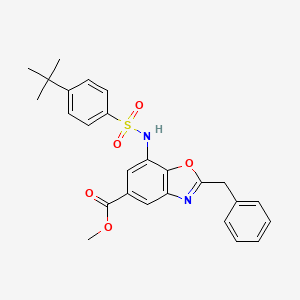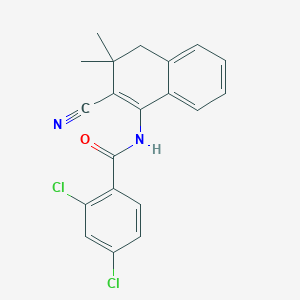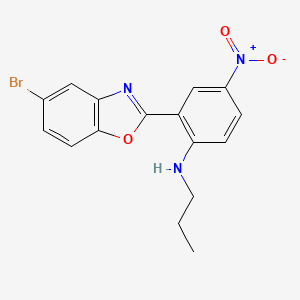![molecular formula C17H26N4O5S B4328768 N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328768.png)
N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Vue d'ensemble
Description
N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinylsulfonyl group, and a piperazinylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide. This intermediate is then reacted with 4-(morpholin-4-ylsulfonyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylthio)piperazin-1-yl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-(morpholin-4-yl)piperazin-1-yl]acetamide
- N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperidin-1-yl]acetamide
Uniqueness
N-(4-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-25-16-4-2-15(3-5-16)18-17(22)14-19-6-8-20(9-7-19)27(23,24)21-10-12-26-13-11-21/h2-5H,6-14H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXSPWOUJREHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE](/img/structure/B4328690.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)

![ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]4-FLUOROBENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4328708.png)
![N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE](/img/structure/B4328720.png)
![2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328724.png)
![5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE](/img/structure/B4328730.png)
![METHYL 4-[3-(5-BROMOFURAN-2-AMIDO)-5-METHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)

![9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328749.png)

![N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328761.png)
![N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE](/img/structure/B4328781.png)
